Methyl 1,4-dimethylpyrrole-2-carboxylate
Description
Methyl 1,4-dimethylpyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring methyl substituents at the 1- and 4-positions and a methyl ester group at the 2-position. Pyrrole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and kinase-inhibitory effects . The ester functionality at position 2 enhances solubility and may influence metabolic stability, a common feature in medicinal chemistry .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 1,4-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(8(10)11-3)9(2)5-6/h4-5H,1-3H3 |
InChI Key |
FLEMTZQNFDQWPZ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(=O)OC)C |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 1,4-dimethylpyrrole-2-carboxylate has been studied for its antimicrobial properties. Compounds derived from pyrrole structures exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Candida species, indicating potential for developing antifungal agents .
Antitumor Agents
Research indicates that pyrrole derivatives can act as antitumor agents by inhibiting cellular processes essential for cancer cell survival. For example, compounds with the pyrrole moiety have been linked to the inhibition of reverse transcriptase in HIV-1, suggesting a dual role in anticancer and antiviral therapies .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized to synthesize various derivatives such as boron dipyrromethene (BODIPY) dyes, which are valuable in photonic applications due to their fluorescence properties .
Synthesis of Pyrrole Derivatives
The compound can be transformed into other pyrrole derivatives through decarboxylation reactions. For example, it can yield substituted pyrroles that are useful in pharmaceuticals and agrochemicals . The ability to modify the pyrrole ring allows chemists to tailor compounds for specific biological activities.
Materials Science
Dyes and Pigments
this compound is involved in the synthesis of dyes and pigments. The incorporation of pyrrole into dye structures enhances their stability and color properties, making them suitable for applications in textiles and coatings .
Polymer Chemistry
In polymer science, pyrrole derivatives are utilized as monomers or catalysts in polymerization processes. Their ability to form conductive polymers opens avenues for applications in organic electronics and sensors .
Table 1: Applications of this compound
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrrole derivatives demonstrated that this compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to its ability to disrupt fungal cell membranes.
Case Study 2: Synthesis of BODIPY Dyes
Research focused on the synthesis of BODIPY dyes from this compound highlighted its role as a building block. The resulting dyes displayed enhanced photostability and fluorescence efficiency, making them suitable for biological imaging applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs include:
Table 1: Structural Comparison
Key Observations :
Physical and Chemical Properties
While direct data for this compound is unavailable, inferences can be drawn from related esters:
Table 2: Estimated Physical Properties
Notes:
Key Differences :
- The absence of bulky groups in this compound may limit its bioactivity compared to aryl-substituted analogs.
Preparation Methods
Knorr Pyrrole Synthesis
The Knorr reaction, a classical method for pyrrole synthesis, involves condensing α-aminoketones with β-ketoesters or β-diketones. While not directly cited for Methyl 1,4-dimethylpyrrole-2-carboxylate, analogous pathways are foundational. For instance, CN103265468A demonstrates the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester via bromopropanal and ethyl acetoacetate under mild conditions (0–50°C) using aprotic solvents like dichloromethane. Adapting this approach, methyl acetoacetate could replace ethyl acetoacetate, with subsequent methylation introducing the 1-position substituent. However, Knorr methods often face limitations in regioselectivity for polysubstituted pyrroles, necessitating protective groups or modified reagents.
Hantzsch Pyrrole Synthesis
The Hantzsch method, utilizing α,β-unsaturated carbonyl compounds and ammonia, offers an alternative route. For example, Illinois State University researchers synthesized 3,4-dimethylpyrrole-2-carboxylic acid via hydrolysis of a nitrile intermediate followed by formylation. While this pathway emphasizes carboxylate formation, substituting ammonia with methylamine could direct N-methylation. However, Hantzsch reactions typically require harsh conditions, complicating the retention of ester functionalities.
Modern Catalytic and Regioselective Methods
Direct Alkylation and Protecting Group Chemistry
Regioselective alkylation remains challenging due to the pyrrole ring’s electron-rich nature. PMC studies on 2,5-dimethylpyrrole derivatives highlight the efficacy of alkylating agents like methyl triflate in the presence of Lewis acids (e.g., BF₃·OEt₂). For this compound, a protecting group (e.g., tert-butoxycarbonyl) at the 2-carboxylate could direct methylation to the 1- and 4-positions, followed by deprotection.
Step-by-Step Synthesis from US Patent 4,380,645
The patent provides a reproducible protocol:
Step 1: Synthesis of Methyl 4-Formyl-1-Methylpyrrole-2-Carboxylate
- Reactants : 1-Methylpyrrole-2-carboxylate, formylating agent (e.g., DMF/POCl₃).
- Conditions : 0–50°C in dichloromethane, 4–14 hours.
- Workup : Extraction with dichloromethane, drying (Na₂SO₄), and solvent evaporation.
Step 2: Reduction of Formyl to Methyl Group
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol.
- Methylation : Treatment with methyl iodide and K₂CO₃ in DMF at 60°C.
- Yield : Patent data suggest >80% yield after crystallization.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
- Formylation : Electrophilic aromatic substitution at the 4-position is favored due to the electron-donating methyl group at N1.
- Over-Methylation : Excess methyl iodide may lead to di- or tri-methylated byproducts, necessitating stoichiometric control.
- Ester Hydrolysis : Acidic or basic conditions risk saponification of the methyl ester, requiring pH monitoring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1,4-dimethylpyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, analogous pyrrole carboxylates (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are prepared using acyl chloride intermediates under anhydrous conditions (e.g., 8-isoquinolinecarbonyl chloride) with yields ranging from 23% to 45% . Optimization involves controlling reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and using catalysts like DMAP. Purity is confirmed via HPLC or LC-MS, as demonstrated in studies of related esters .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR : and NMR identify substituent positions (e.g., methyl groups at C1 and C4). For example, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate shows characteristic shifts at δ 2.22 ppm (methyl) and δ 6.32 ppm (pyrrole proton) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. Similar compounds (e.g., hexahydroquinoline derivatives) are analyzed using SHELX workflows .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) for analogs (e.g., Methyl 1-methylpyrrole-2-carboxylate) recommend:
- PPE: Gloves, lab coats, and eye protection (H315/H319 hazards).
- Ventilation: Use fume hoods to avoid inhalation (H335).
- Storage: Inert atmosphere (N) to prevent degradation .
Advanced Research Questions
Q. How does the puckering conformation of the pyrrole ring influence reactivity?
- Methodological Answer : Puckering coordinates (amplitude , phase ) quantify non-planarity. For five-membered rings, Cremer-Pople analysis defines a mean plane to calculate displacements. Computational tools (e.g., Gaussian) model ring distortion effects on electrophilic substitution patterns .
Q. What electronic properties make this compound suitable for coordination chemistry?
- Methodological Answer : The ester carbonyl and pyrrole N-atom act as Lewis bases. DFT studies (e.g., B3LYP/6-311++G**) on analogous compounds reveal HOMO-LUMO gaps (~4.5 eV) and charge distribution maps, guiding metal-ligand interactions .
Q. How can crystallographic twinning complicate structural refinement, and how is it resolved?
- Methodological Answer : High-resolution data (e.g., <1.0 Å) processed via SHELXD/SHELXE detect twinning. For example, twin law matrices in SHELXL refine overlapping lattices, as applied to hexahydroquinoline derivatives .
Q. What mechanistic insights explain contradictions in coupling reaction yields (e.g., 23% vs. 45%)?
- Methodological Answer : Competing pathways (e.g., steric hindrance from methyl groups) are analyzed via kinetic studies (Eyring plots) and isotopic labeling. LC-MS monitors intermediates, while DFT identifies transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
